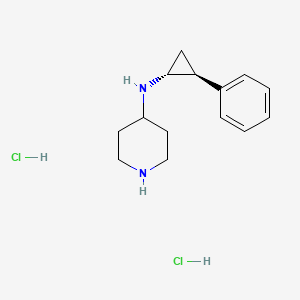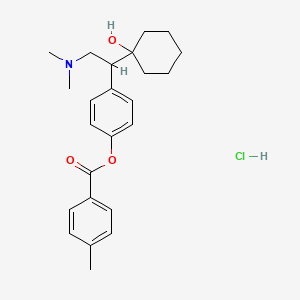
GDC-0941 diméthanesulfonate
Vue d'ensemble
Description
Applications De Recherche Scientifique
GDC-0941 dimethanesulfonate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study PI3K signaling pathways and their role in various cellular processes.
Biology: Employed in research to understand the molecular mechanisms of PI3K inhibition and its effects on cell proliferation, apoptosis, and autophagy.
Medicine: Undergoing clinical trials for the treatment of various cancers, including breast cancer, ovarian cancer, and non-small cell lung cancer. .
Mécanisme D'action
Mode of Action
Pictilisib interacts with its targets, PI3Kα and PI3Kδ, by binding to them, thereby inhibiting their activity . This interaction results in the suppression of the PI3K signaling pathway, which is often overactive in cancer cells . The inhibition of PI3Ks by Pictilisib leads to a decrease in the production of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and a subsequent reduction in cellular proliferation and survival .
Biochemical Pathways
The primary biochemical pathway affected by Pictilisib is the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, cell survival, and angiogenesis . By inhibiting PI3Ks, Pictilisib reduces the phosphorylation of AKT, a key protein in the PI3K pathway, leading to reduced cell proliferation and survival .
Pharmacokinetics
Pictilisib has a favorable pharmacokinetic profile. It is rapidly absorbed following oral administration, and its pharmacokinetics are dose-proportional . The absorption, distribution, metabolism, and excretion (ADME) of Pictilisib directly affect the concentration of the drug at the action site and the duration of treatment . Many of the drug molecules are absorbed into the bloodstream, which carries the drug throughout the body where it can produce a therapeutic effect .
Result of Action
The molecular and cellular effects of Pictilisib’s action include a significant decrease in the phosphorylation of AKT, a key protein in the PI3K pathway . This leads to reduced cell proliferation and survival, which can result in the inhibition of tumor growth . In clinical trials, Pictilisib has shown signs of antitumor activity .
Action Environment
The action, efficacy, and stability of Pictilisib can be influenced by various environmental factors. For instance, the interaction between Pictilisib and human serum albumin (HSA) in the blood circulation system can affect the transport and delivery of the drug . The binding of Pictilisib to HSA is a static process caused by ground-state complex formation, and this interaction can induce structural changes in HSA .
Analyse Biochimique
Biochemical Properties
GDC-0941 dimethanesulfonate interacts with various biomolecules, particularly enzymes and proteins. It has been found to bind stably to human serum albumin (HSA), a protein that plays a crucial role in the transport and delivery of many drugs . The binding site of GDC-0941 dimethanesulfonate is positioned in subdomain IIA at Sudlow’s site I of HSA .
Cellular Effects
GDC-0941 dimethanesulfonate has significant effects on various types of cells and cellular processes. It inhibits the proliferation of HER2-amplified cells that harbor PIK3CA mutations . It also effectively inhibits both proliferation and viability of HER2-amplified breast cancer cells that are resistant to trastuzumab due to PTEN loss .
Molecular Mechanism
The molecular mechanism of GDC-0941 dimethanesulfonate involves its interaction with PI3Kα/δ. It acts as a potent inhibitor of these enzymes, thereby affecting the PI3K/Akt signaling pathway, which is often deregulated in cancer . The inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GDC-0941 dimethanesulfonate have been observed to change over time. For instance, it has been found to induce variable degrees of necrosis in tumor tissue . Moreover, in combination with other drugs, the therapeutic activity of GDC-0941 dimethanesulfonate is dramatically enhanced, leading to more prominent histologic response, induction of apoptosis, and even more profound inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of GDC-0941 dimethanesulfonate vary with different dosages in animal models. In a first-in-human phase I trial, patients with solid tumors received GDC-0941 dimethanesulfonate at 14 dose levels from 15 to 450 mg once-daily . The study found that GDC-0941 dimethanesulfonate was well tolerated, and the most common toxicities were grade 1–2 nausea, rash, and fatigue .
Metabolic Pathways
GDC-0941 dimethanesulfonate is involved in the PI3K/Akt signaling pathway. By inhibiting PI3Kα/δ, it disrupts this pathway, which plays a crucial role in cell survival and growth .
Transport and Distribution
GDC-0941 dimethanesulfonate is transported and distributed within cells and tissues through its interaction with proteins such as HSA . It binds to HSA, which carries it throughout the body where it can exert its therapeutic effect .
Méthodes De Préparation
La synthèse du diméthanesulfonate de GDC-0941 implique plusieurs étapes, commençant par la préparation de la structure de base thiéno[3,2-d]pyrimidine. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau thiéno[3,2-d]pyrimidine : Elle implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Fonctionnalisation : Introduction de divers groupes fonctionnels à la structure de base pour améliorer son activité inhibitrice.
Formation de diméthanesulfonate : La dernière étape consiste à faire réagir le composé synthétisé avec de l'acide méthanesulfonique pour former le sel de diméthanesulfonate.
Les méthodes de production industrielle du diméthanesulfonate de GDC-0941 ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec une optimisation pour une production à grande échelle.
Analyse Des Réactions Chimiques
Le diméthanesulfonate de GDC-0941 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, ce qui peut modifier l'activité du composé.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
Le diméthanesulfonate de GDC-0941 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Utilisé comme composé outil pour étudier les voies de signalisation PI3K et leur rôle dans divers processus cellulaires.
Biologie : Employé dans la recherche pour comprendre les mécanismes moléculaires de l'inhibition de la PI3K et ses effets sur la prolifération cellulaire, l'apoptose et l'autophagie.
Médecine : En cours d'essais cliniques pour le traitement de divers cancers, notamment le cancer du sein, le cancer de l'ovaire et le cancer du poumon non à petites cellules. .
Mécanisme d'action
Le diméthanesulfonate de GDC-0941 exerce ses effets en inhibant sélectivement les enzymes PI3K de classe I. L'inhibition de la PI3K entraîne la suppression des voies de signalisation en aval, notamment les voies AKT et mTOR, qui sont essentielles pour la croissance, la survie et la prolifération cellulaires. En bloquant ces voies, le diméthanesulfonate de GDC-0941 induit l'apoptose et inhibe la croissance tumorale .
Comparaison Avec Des Composés Similaires
Le diméthanesulfonate de GDC-0941 est unique parmi les inhibiteurs de la PI3K en raison de sa haute sélectivité et de sa puissance. Des composés similaires comprennent :
BKM120 : Un autre inhibiteur de la PI3K avec un spectre d'activité plus large mais moins de sélectivité que le diméthanesulfonate de GDC-0941.
BEZ235 : Un inhibiteur dual PI3K/mTOR avec un mécanisme d'action différent et un profil cible plus large.
Idelalisib : Un inhibiteur sélectif de la PI3Kδ utilisé principalement pour les malignités hématologiques.
Le diméthanesulfonate de GDC-0941 se distingue par son inhibition spécifique des isoformes PI3Kα et PI3Kδ, ce qui le rend particulièrement efficace dans certains types de cancer .
Propriétés
Numéro CAS |
957054-33-0 |
|---|---|
Formule moléculaire |
C24H31N7O6S3 |
Poids moléculaire |
609.7 g/mol |
Nom IUPAC |
4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine;methanesulfonic acid |
InChI |
InChI=1S/C23H27N7O3S2.CH4O3S/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19;1-5(2,3)4/h2-4,13-14H,5-12,15H2,1H3,(H,24,27);1H3,(H,2,3,4) |
Clé InChI |
OZRVQTBMLHRDIR-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6.CS(=O)(=O)O.CS(=O)(=O)O |
SMILES canonique |
CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6.CS(=O)(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)

![10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride](/img/structure/B560605.png)



